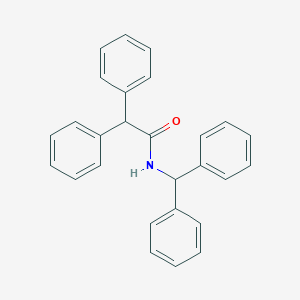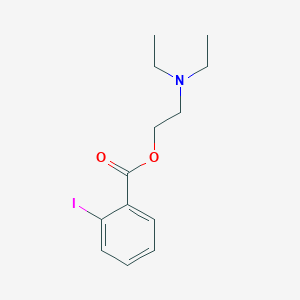![molecular formula C30H21N3O2S2 B295266 N-(1-naphthyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295266.png)
N-(1-naphthyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-naphthyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is commonly referred to as "NDPTA" and is a thieno[2,3-d]pyrimidine derivative. NDPTA has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of NDPTA is not fully understood. However, studies have suggested that NDPTA may exert its biological effects by inhibiting the NF-κB signaling pathway. This pathway plays a key role in regulating the immune response and inflammation. NDPTA has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
NDPTA has been shown to possess various biochemical and physiological effects. In vitro studies have shown that NDPTA can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. In addition, NDPTA has been shown to possess antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NDPTA in lab experiments is its potential pharmacological applications. NDPTA has been shown to possess various biological activities, making it a promising candidate for drug development. However, one of the limitations of using NDPTA in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on NDPTA. One area of research could focus on the development of NDPTA-based drugs for the treatment of inflammatory diseases and cancer. In addition, further studies could investigate the mechanisms of action of NDPTA and its potential interactions with other drugs. Finally, studies could investigate the potential toxicity of NDPTA and its safety for use in humans.
Méthodes De Synthèse
NDPTA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminothiophenol with 4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol in the presence of acetic anhydride. The resulting product is then reacted with 1-naphthylacetyl chloride to produce NDPTA.
Applications De Recherche Scientifique
NDPTA has been extensively studied for its potential pharmacological applications. In vitro studies have shown that NDPTA possesses anti-inflammatory and antitumor properties. NDPTA has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. In addition, NDPTA has been shown to possess antimicrobial activity against various bacteria and fungi.
Propriétés
Formule moléculaire |
C30H21N3O2S2 |
|---|---|
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C30H21N3O2S2/c34-27(31-25-17-9-13-20-10-7-8-16-23(20)25)19-36-30-32-28-24(18-26(37-28)21-11-3-1-4-12-21)29(35)33(30)22-14-5-2-6-15-22/h1-18H,19H2,(H,31,34) |
Clé InChI |
DZSRGYKACQPQRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC=CC6=CC=CC=C65 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)

![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)

![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295199.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295202.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295205.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B295206.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B295207.png)